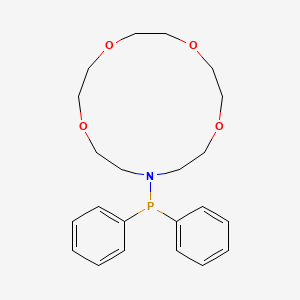
1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium is a complex organic compound that features a fluorenyl group attached to a pyridinium ion
Métodos De Preparación
The synthesis of 1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium typically involves the reaction of 9H-fluorene with a pyridinium salt under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties. In industry, it can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium involves its interaction with specific molecular targets and pathways. The fluorenyl group may interact with various enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(9H-Fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium can be compared with other similar compounds, such as 9-fluorenylmethyl chloroformate and 9H-fluoren-9-ylmethanamine. These compounds share structural similarities but may differ in their reactivity, applications, and properties. The uniqueness of this compound lies in its specific combination of the fluorenyl and pyridinium groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
90252-32-7 |
|---|---|
Fórmula molecular |
C21H20N+ |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-yl)-2,4,6-trimethylpyridin-1-ium |
InChI |
InChI=1S/C21H20N/c1-14-12-15(2)22(16(3)13-14)21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21H,1-3H3/q+1 |
Clave InChI |
QUBLUPYGWPSORU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=[N+](C(=C1)C)C2C3=CC=CC=C3C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)


![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)


![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)



